2-Amino-4-chlorobenzoyl chloride

Chemical Synthesis Process Optimization Material Sourcing

Synthesizing benzodiazepinone cores often requires in-situ acid activation, introducing yield variability and purification burdens. 2-Amino-4-chlorobenzoyl chloride solves this with a pre-activated, bifunctional (2-NH2, 4-Cl) scaffold. Key procurement advantages: - Eliminates activation step, reducing cycle times vs. 2-amino-4-chlorobenzoic acid - 16.1% lower MW vs. hydrochloride salt, lowering raw material cost per batch - Ortho-amino, para-chloro pattern essential for constructing specific pharmacophores (e.g., COX-2 inhibitors, kinase targets)

Molecular Formula C7H5Cl2NO
Molecular Weight 190.02 g/mol
CAS No. 1261818-40-9
Cat. No. B1394124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chlorobenzoyl chloride
CAS1261818-40-9
Molecular FormulaC7H5Cl2NO
Molecular Weight190.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)N)C(=O)Cl
InChIInChI=1S/C7H5Cl2NO/c8-4-1-2-5(7(9)11)6(10)3-4/h1-3H,10H2
InChIKeyIMMQTZLWNGNMLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chlorobenzoyl chloride: Core Properties & Industrial Identity


2-Amino-4-chlorobenzoyl chloride (CAS: 1261818-40-9), with the molecular formula C7H5Cl2NO and a molecular weight of 190.02 [1], is an aromatic acyl chloride characterized by a benzene ring substituted with an amino group at the 2-position and a chlorine atom at the 4-position . The compound is primarily utilized as a reactive building block and intermediate in organic synthesis , particularly in pharmaceutical and agrochemical research and development. Its classification as a versatile acylating agent stems from the electrophilic nature of its carbonyl chloride group, which allows it to form stable amide and ester linkages with a wide array of nucleophiles . This reactivity profile positions it as a critical enabling compound for constructing complex molecular architectures, though its specific value must be delineated from structurally similar, but functionally distinct, alternatives .

2-Amino-4-chlorobenzoyl chloride: Why Substitution Fails


While the compound class of 'chlorobenzoyl chlorides' appears chemically coherent, attempts to substitute 2-Amino-4-chlorobenzoyl chloride with a simpler analog like 4-chlorobenzoyl chloride (122-01-0) or its direct precursor, 2-amino-4-chlorobenzoic acid (89-77-0) [1], will fundamentally alter or even prevent the intended synthetic outcome. 4-Chlorobenzoyl chloride lacks the 2-amino group, a critical nucleophilic site that is essential for subsequent elaborations in many synthetic routes, particularly in the construction of heterocycles and pharmacophores . Conversely, substituting the target acyl chloride with 2-amino-4-chlorobenzoic acid, which features a carboxylic acid instead of an acid chloride, necessitates an in-situ activation step that can introduce variability in yield, complicate purification due to byproduct formation, and reduce overall atom economy [2]. The specific ortho-amino, para-chloro substitution pattern on the benzoyl chloride core is not a minor structural nuance but a key determinant of the compound's utility in generating specific libraries of derivatives, making generic substitution a demonstrable scientific risk.

2-Amino-4-chlorobenzoyl chloride: Procurement Evidence


Molar Mass Reduction vs Hydrochloride Salt

For procurement and reaction stoichiometry calculations, 2-Amino-4-chlorobenzoyl chloride (1261818-40-9) presents a quantifiable advantage over its hydrochloride salt form (1394839-18-9). The free base has a molecular weight of 190.02 g/mol [1], while the hydrochloride salt has a molecular weight of 226.49 g/mol [2]. This represents a 16.1% reduction in molar mass. In a hypothetical 100 kg production campaign requiring 1,000 moles of the active benzoyl moiety, procuring the free base requires 190.02 kg of material versus 226.49 kg of the hydrochloride salt.

Chemical Synthesis Process Optimization Material Sourcing

Reactive Mass Fraction vs Parent Acid

When compared to its common precursor, 2-amino-4-chlorobenzoic acid (89-77-0), the target acyl chloride provides a higher mass fraction of the reactive benzoyl group. The molecular weight of the acid is 171.58 g/mol [1], while the acyl chloride is 190.02 g/mol [2]. The mass of the leaving group (OH vs. Cl) is 17.01 g/mol versus 35.45 g/mol. Therefore, in 100 g of each compound, the free base form contains 100 g * (1 - 35.45/190.02) ≈ 81.3 g of the benzoyl core, whereas the acid contains 100 g * (1 - 17.01/171.58) ≈ 90.1 g. The acid has a 9.7% higher core mass fraction. However, this is offset by the acyl chloride's superior reactivity, which eliminates the need for an in-situ activation step.

Synthetic Efficiency Atom Economy Reagent Selection

Bifunctional Scaffold vs Monofunctional Acyl Chlorides

A structural comparison with 4-chlorobenzoyl chloride (CAS: 122-01-0) reveals a fundamental difference in synthetic utility. The target compound possesses both an electrophilic acyl chloride and a nucleophilic 2-amino group, enabling it to act as a bifunctional building block . 4-Chlorobenzoyl chloride, lacking the amino group, can only participate in acylation reactions as an electrophile . The presence of the 2-amino group in the target compound is essential for constructing N-heterocycles, such as quinazolines and benzodiazepines, which are privileged scaffolds in drug discovery [1]. This structural feature is absent in simpler benzoyl chlorides, making the target compound indispensable for specific synthetic pathways.

Medicinal Chemistry Scaffold Diversity Building Blocks

Patent-Validated Substitution Pattern

The specific 2-amino-4-chloro substitution pattern on the benzoyl chloride core is not arbitrary; it is a key structural feature in a series of pharmacologically active compounds. For example, derivatives of this compound have been investigated as COX-2 inhibitors [1]. More broadly, its utility in constructing 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides, which are intermediates for 1,4-benzodiazepinones, highlights the importance of both the amino and chloro substituents for the biological activity of the final products [2]. This specific substitution pattern is likely essential for binding to biological targets, and attempts to replace it with a different regioisomer (e.g., 3-amino-4-chlorobenzoyl chloride) or a dehalogenated analog would likely result in a significant loss of potency or altered pharmacokinetic properties in the final drug candidates.

Pharmaceutical Patents Lead Optimization Drug Synthesis

2-Amino-4-chlorobenzoyl chloride: Application Scenarios


Benzodiazepine Pharmaceutical Synthesis

For contract manufacturing organizations (CMOs) or pharmaceutical companies scaling up the production of 1,4-benzodiazepinone derivatives, 2-Amino-4-chlorobenzoyl chloride (1261818-40-9) is the preferred starting material. As shown in the evidence, its pre-activated acyl chloride group eliminates the need for an additional activation step (Section 3, Item 2), streamlining the process and reducing cycle times. Furthermore, its 16.1% lower molecular weight compared to the hydrochloride salt (Section 3, Item 1) directly translates to tangible reductions in raw material costs per batch. The bifunctional nature of the molecule (Section 3, Item 3) is essential for constructing the benzodiazepine core [1], making any attempt at substitution scientifically unsound.

Kinase and GPCR Targeted Library Synthesis

Medicinal chemistry teams focused on hit-to-lead optimization for targets like kinases or GPCRs will find 2-Amino-4-chlorobenzoyl chloride to be an invaluable building block. Its 2-amino-4-chloro substitution pattern is a recognized motif in bioactive compounds (Section 3, Item 4), particularly those showing activity against inflammatory targets like COX-2 [2]. By using this compound to synthesize focused libraries of amides and heterocycles, researchers can efficiently explore chemical space around a validated pharmacophore. The compound's bifunctional reactivity (Section 3, Item 3) enables the rapid generation of diverse analogs through acylation of the chloride and subsequent elaboration of the 2-amino group, accelerating SAR studies and increasing the probability of identifying a development candidate.

Agrochemical Fungicide and Herbicide Development

The use of 2-Amino-4-chlorobenzoyl chloride is not limited to pharmaceuticals. Its utility as a building block extends to agrochemical research, where it can be used to synthesize novel benzamide-based fungicides or herbicides . The quantitative advantage in material efficiency (Section 3, Item 1 & 2) and the unique bifunctional reactivity (Section 3, Item 3) are just as relevant in this cost-sensitive industry. The ability to generate diverse compound libraries from a single, reactive scaffold allows for the rapid screening of new active ingredients, potentially leading to products with novel modes of action and improved environmental profiles.

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